molecular formula C17H17ClO B1607827 4-n-Butyl-3'-chlorobenzophenone CAS No. 844884-93-1

4-n-Butyl-3'-chlorobenzophenone

Cat. No. B1607827
M. Wt: 272.8 g/mol
InChI Key: LRYZHEFMNVCFBH-UHFFFAOYSA-N
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Description

4-n-Butyl-3'-chlorobenzophenone, also known as BP-1, is an organic compound that belongs to the family of benzophenones. BP-1 is widely used in the manufacturing of sunscreens, plastics, and other consumer products. The compound is known for its ability to absorb ultraviolet (UV) radiation and is often used as a UV filter in cosmetic and personal care products. In recent years, there has been a growing interest in the scientific research on BP-1 due to its potential health effects.

Mechanism Of Action

4-n-Butyl-3'-chlorobenzophenone binds to estrogen receptors in the body, activating the same signaling pathways as natural estrogen. This can lead to a range of physiological effects, including changes in gene expression, cell proliferation, and differentiation.

Biochemical And Physiological Effects

4-n-Butyl-3'-chlorobenzophenone has been shown to have a range of biochemical and physiological effects in various cell types and animal models. These effects include alterations in hormone levels, changes in reproductive function, and developmental abnormalities. 4-n-Butyl-3'-chlorobenzophenone has also been linked to an increased risk of breast cancer in some studies.

Advantages And Limitations For Lab Experiments

4-n-Butyl-3'-chlorobenzophenone is a useful tool for studying the effects of estrogenic compounds on biological systems. It can be used in vitro and in vivo to investigate the mechanisms of estrogen action and to identify potential endocrine disruptors. However, 4-n-Butyl-3'-chlorobenzophenone has limitations as a research tool, including its potential for non-specific binding and its potential to interfere with other signaling pathways.

Future Directions

There are several areas of future research that could help to further our understanding of the health effects of 4-n-Butyl-3'-chlorobenzophenone. These include:
1. Investigating the potential for 4-n-Butyl-3'-chlorobenzophenone to act as an endocrine disruptor in humans.
2. Studying the effects of 4-n-Butyl-3'-chlorobenzophenone on the developing fetus and newborns.
3. Examining the potential for 4-n-Butyl-3'-chlorobenzophenone to interact with other chemicals in the environment, including other endocrine disruptors.
4. Developing alternative UV filters that do not have estrogenic activity.
Conclusion:
4-n-Butyl-3'-chlorobenzophenone is a widely used compound that has raised concerns about its potential health effects. Scientific research has shown that 4-n-Butyl-3'-chlorobenzophenone has estrogenic activity and can lead to a range of physiological effects. Further research is needed to fully understand the health effects of 4-n-Butyl-3'-chlorobenzophenone and to develop alternative UV filters that do not have estrogenic activity.

Scientific Research Applications

4-n-Butyl-3'-chlorobenzophenone has been extensively studied for its potential health effects. It has been found to have estrogenic activity, meaning that it can mimic the effects of estrogen in the body. This has raised concerns about its potential impact on human health, particularly in relation to reproductive and developmental effects.

properties

IUPAC Name

(4-butylphenyl)-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-2-3-5-13-8-10-14(11-9-13)17(19)15-6-4-7-16(18)12-15/h4,6-12H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYZHEFMNVCFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373796
Record name 4-n-Butyl-3'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-n-Butyl-3'-chlorobenzophenone

CAS RN

844884-93-1
Record name (4-Butylphenyl)(3-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844884-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-n-Butyl-3'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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